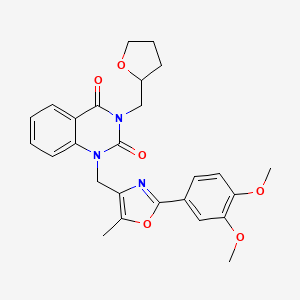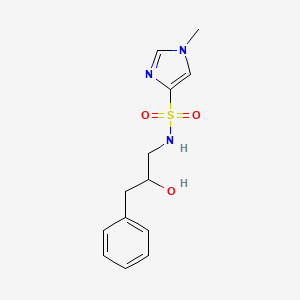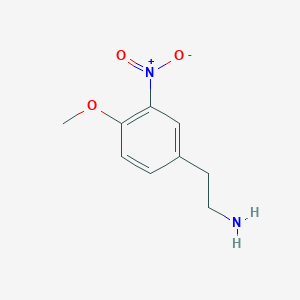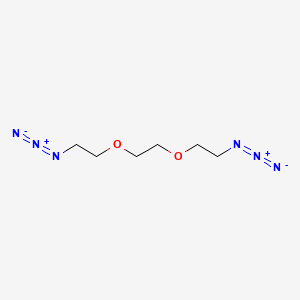
4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one
説明
4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one is an organic compound belonging to the oxazolone class of compounds. It is a colorless liquid with a melting point of -20°C and a boiling point of 202°C. It is soluble in water and alcohol, and insoluble in ether and benzene. 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one is used in a variety of scientific research applications, including biochemistry and physiology.
作用機序
4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one acts as a nucleophile, reacting with electrophiles such as carbonyl compounds. It can also act as a catalyst in certain reactions, such as the formation of amides from carboxylic acids.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one has been studied for its biochemical and physiological effects. It has been shown to have antifungal activity and to inhibit the growth of certain bacteria. It has also been shown to have anti-inflammatory activity and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one for lab experiments include its low cost, its availability in a range of solvents, and its low toxicity. Its main limitation is its low solubility in certain solvents, such as ether and benzene.
将来の方向性
Future research into 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one could include further investigation into its biochemical and physiological effects, as well as its potential use as a drug or therapeutic agent. Research could also focus on the development of more efficient synthesis methods and the optimization of its solubility in various solvents. Additionally, further research could be done to explore the possibility of using 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one as a catalyst in other chemical reactions.
科学的研究の応用
4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one is used in scientific research applications, including biochemistry and physiology. It is used as a reagent for the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It is also used as an intermediate for the synthesis of pharmaceuticals and other organic compounds.
特性
IUPAC Name |
4-(4-chlorophenyl)-3H-1,3-oxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZKDNZRNRXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one | |
CAS RN |
36404-33-8 | |
| Record name | 4-(4-chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)
![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)
![5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-](/img/structure/B2901414.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901415.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2901416.png)

![5-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2901421.png)



![5-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2901426.png)

![2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2901431.png)
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2901432.png)